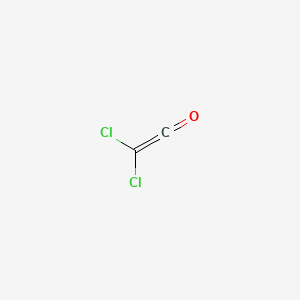
Dichloroketene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroketene, also known as this compound, is a useful research compound. Its molecular formula is C2Cl2O and its molecular weight is 110.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cycloaddition Reactions
Dichloroketene is primarily utilized in cycloaddition reactions, where it reacts with various dienes and other unsaturated compounds to form cyclic structures.
- Mechanism : The reactions typically proceed via [2+2] and [4+2] cycloaddition pathways.
- Case Study : In a study involving cyclopentadiene, this compound was shown to yield both [4+2] and [2+2] adducts depending on the reaction conditions. This dual reactivity highlights the compound's versatility in forming different products through careful manipulation of reaction parameters .
| Reaction Type | Reactants | Products | Reference |
|---|---|---|---|
| [4+2] | Cyclopentadiene + this compound | Cycloadducts (various stereoisomers) | |
| [2+2] | 2,4-Hexadiene + this compound | 2,2-Dichlorocyclobutanones |
Total Synthesis of Natural Products
This compound has been employed in the total synthesis of complex natural products. For instance, its use in the synthesis of gracilioether F demonstrates its capability to construct intricate molecular architectures with multiple stereocenters.
- Synthesis Steps : The total synthesis involved a Lewis acid-promoted ketene-alkene cycloaddition as a key step, showcasing this compound's role as an essential building block in synthetic pathways .
Hydrogen Transfer Reactions
Recent studies have identified this compound as a potential hydrogen-transfer receptor in catalytic processes. Its ability to facilitate hydrogen transfer reactions enhances its utility in organic transformations.
- Research Findings : In zeolite-catalyzed methanol-to-hydrocarbon reactions, this compound/acetyl species were found to improve selectivity towards aromatic products while suppressing alkane formation .
| Reaction Type | Role of this compound | Outcome | Reference |
|---|---|---|---|
| Hydrogen Transfer | Receptor for hydrogen transfer | Enhanced selectivity for aromatics |
Mechanistic Studies
Understanding the mechanisms by which this compound reacts is crucial for optimizing its applications.
- Dynamic Effects : Studies reveal that the periselectivity and reaction rates can vary significantly based on the reaction conditions and substrates involved .
- Isotope Effects : Kinetic isotope effects observed during reactions provide insights into the transition states and mechanisms involved in this compound chemistry .
Propriétés
Numéro CAS |
4591-28-0 |
|---|---|
Formule moléculaire |
C2Cl2O |
Poids moléculaire |
110.92 g/mol |
InChI |
InChI=1S/C2Cl2O/c3-2(4)1-5 |
Clé InChI |
TVWWMKZMZALOFP-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)=O |
SMILES canonique |
C(=C(Cl)Cl)=O |
Key on ui other cas no. |
4591-28-0 |
Synonymes |
dichloroketene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















